molecular formula C25H26N2O3 B248770 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine

1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine

Cat. No. B248770
M. Wt: 402.5 g/mol
InChI Key: BOLJCNPMPYKITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This results in the modulation of neurotransmitter release, which can lead to changes in mood, anxiety, and stress.
Biochemical and Physiological Effects
1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have both biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which can lead to changes in mood and behavior. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to decrease the release of glutamate, which is involved in the regulation of anxiety and stress.

Advantages and Limitations for Lab Experiments

1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments. It has high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research.
However, there are also limitations to the use of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in lab experiments. It has low selectivity for the serotonin 5-HT1A receptor, which can lead to off-target effects. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine also has poor solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine. One direction is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another direction is the investigation of the role of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in the regulation of other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, the potential use of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in the treatment of psychiatric disorders warrants further investigation.
Conclusion
1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has high affinity for the serotonin 5-HT1A receptor and has been shown to have biochemical and physiological effects. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, but also has limitations. There are several future directions for the study of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, which warrant further investigation.

Synthesis Methods

The synthesis of 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been studied for its potential use in various scientific research applications. It has been shown to have affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety disorders, and other psychiatric disorders.

properties

Product Name

1-(2-Methoxybenzoyl)-4-(3-phenoxybenzyl)piperazine

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H26N2O3/c1-29-24-13-6-5-12-23(24)25(28)27-16-14-26(15-17-27)19-20-8-7-11-22(18-20)30-21-9-3-2-4-10-21/h2-13,18H,14-17,19H2,1H3

InChI Key

BOLJCNPMPYKITB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.